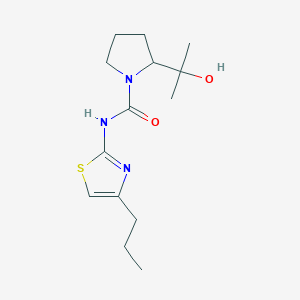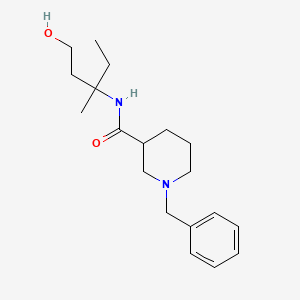![molecular formula C18H22ClN3O2 B6637994 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide, also known as JNJ-38431055, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been identified as a potential therapeutic target for the treatment of type 2 diabetes and obesity. JNJ-38431055 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide inhibits the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates and inactivates the insulin receptor and downstream signaling molecules, resulting in impaired insulin signaling and glucose uptake in peripheral tissues. Inhibition of PTP1B by this compound leads to increased insulin signaling and glucose uptake, which in turn improves glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight in preclinical models of type 2 diabetes and obesity. These effects are believed to be due to the inhibition of PTP1B, which leads to increased insulin signaling and glucose uptake in peripheral tissues. This compound has also been shown to reduce hepatic glucose production and improve lipid metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, its efficacy and safety in humans are still being evaluated in clinical trials, and its long-term effects are not yet known. Additionally, the synthesis of this compound is complex and requires multiple steps, which may limit its availability for some research applications.
Direcciones Futuras
Future research on 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide may focus on its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. Clinical trials are ongoing to evaluate its safety and efficacy in humans, and further studies may be needed to determine its long-term effects. Additionally, research may focus on the development of more efficient and cost-effective synthesis methods for this compound, as well as the identification of other potential targets for the treatment of type 2 diabetes and obesity.
Métodos De Síntesis
The synthesis of 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethylpyrazole with 4-bromo-1-cyclopentylbenzene to form the intermediate compound 4-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-(bromomethyl)cyclopentyl]benzamide. This intermediate is then treated with sodium hydroxide and hydrogen peroxide to replace the bromine atoms with hydroxyl groups, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, this compound has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight in animal models. These effects are believed to be due to the inhibition of PTP1B, which leads to increased insulin signaling and glucose uptake in peripheral tissues.
Propiedades
IUPAC Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-12-16(19)13(2)22(21-12)15-7-5-14(6-8-15)17(24)20-18(11-23)9-3-4-10-18/h5-8,23H,3-4,9-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNDWRSMAUJZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)NC3(CCCC3)CO)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)




![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)